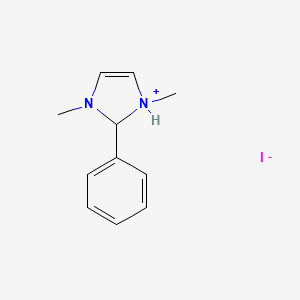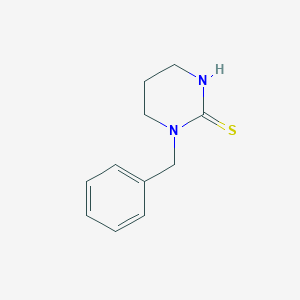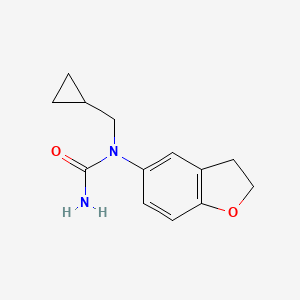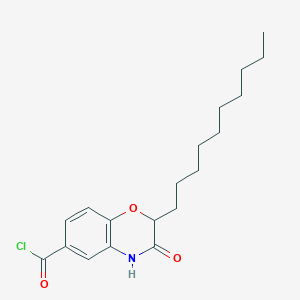![molecular formula C16H12Cl3NO5S B14592278 Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate CAS No. 61611-39-0](/img/structure/B14592278.png)
Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate is a complex organic compound featuring a nitro group, a trichlorophenoxy group, and a sulfanyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the trichlorophenoxy group through a nucleophilic aromatic substitution reaction. The final step involves the formation of the sulfanyl acetate moiety through a thiol-esterification reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce carboxylic acid or aldehyde groups.
Applications De Recherche Scientifique
Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenoxy group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2,4,5-trichlorophenoxy)acetate
- Methyl (2,4,6-trichlorophenoxy)acetate
- 2,4,6-Trichlorophenol
Uniqueness
Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate is unique due to the combination of its nitro, trichlorophenoxy, and sulfanyl acetate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61611-39-0 |
|---|---|
Formule moléculaire |
C16H12Cl3NO5S |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
ethyl 2-[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanylacetate |
InChI |
InChI=1S/C16H12Cl3NO5S/c1-2-24-15(21)8-26-14-7-10(3-4-13(14)20(22)23)25-16-11(18)5-9(17)6-12(16)19/h3-7H,2,8H2,1H3 |
Clé InChI |
DUTORMDCELDBQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)


![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)




![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)

![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
